Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
Description
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS: 1560733-10-9) is a spirocyclic compound characterized by a 1-oxaspiro[2.6]nonane core with a methyl ester group at position 2 and a methyl substituent at position 4. Its molecular formula is C₁₁H₁₈O₃, with a molecular weight of 198.26 g/mol .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8-4-3-6-11(7-5-8)9(14-11)10(12)13-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
OBCOTEURNKNODH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(CC1)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diol with an esterifying agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control.
Chemical Reactions Analysis
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group, forming different derivatives.
Scientific Research Applications
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Ethyl vs. Methyl Esters
The ethyl ester analog, Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS: 1561409-18-4), shares the same spiro core and substituent positions but differs in the ester group (ethyl vs. methyl). This minor structural variation results in a higher molecular weight (212.29 g/mol) and slightly altered physicochemical properties, such as increased lipophilicity (logP) .
| Property | Methyl Ester (Target) | Ethyl Ester (Analog) |
|---|---|---|
| Molecular Formula | C₁₁H₁₈O₃ | C₁₂H₂₀O₃ |
| Molecular Weight (g/mol) | 198.26 | 212.29 |
| CAS Number | 1560733-10-9 | 1561409-18-4 |
| Key Functional Group | Methyl ester (-COOCH₃) | Ethyl ester (-COOCH₂CH₃) |
Diazaspirocyclic Derivatives
Diazaspiro compounds, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1118786-86-9) and tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1194376-44-7), replace the oxygen atom in the spiro system with nitrogen. This substitution introduces basicity and hydrogen-bonding capacity, making these derivatives valuable in drug discovery (e.g., as D4R antagonists) .
Implications : Diazaspiro analogs are more versatile in medicinal chemistry due to their nitrogen-rich frameworks, which facilitate interactions with biological targets .
Functionalized Spiro Compounds
Compounds like methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS: 1138480-98-4) and tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1250998-80-1) highlight the impact of additional substituents (e.g., oxo, fluoro) on spiro systems. For example:
Implications : Functionalization at specific positions (e.g., C6) can tailor spiro compounds for targeted applications, such as enzyme inhibition or material synthesis.
Biological Activity
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the compound's biological activity, including its mechanism of action, structural characteristics, and comparisons with similar compounds.
Structural Characteristics
This compound features a unique spirocyclic structure, which enhances its ability to interact with various biological targets. The compound's molecular formula is , with a molecular weight of approximately 186.20 g/mol. The spiro framework allows for effective binding to enzyme and receptor sites, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. Research indicates that the compound may act as an enzyme inhibitor, potentially affecting various biochemical processes within cells. The hydrolysis of the ester group in the compound can release active metabolites that further interact with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and its structural analogs:
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders or diseases linked to enzyme dysregulation.
- Comparative Analysis : A comparative study highlighted that compounds with similar spirocyclic structures often exhibit significant biological activities, such as anti-cancer effects and anti-inflammatory properties. For instance, methyl tetrahydro-3,3-dimethyl-6-oxo-2H-pyran-2-carboxylate has been documented to induce apoptosis in various cancer cell lines, showcasing the therapeutic potential of spirocyclic compounds .
- Molecular Docking Studies : Molecular docking studies have indicated that this compound has favorable binding interactions with key proteins involved in disease pathways, supporting its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
